molecular formula C7H5BrFNO B13077176 4-Amino-3-bromo-5-fluorobenzaldehyde CAS No. 1379586-00-1

4-Amino-3-bromo-5-fluorobenzaldehyde

Katalognummer: B13077176
CAS-Nummer: 1379586-00-1
Molekulargewicht: 218.02 g/mol
InChI-Schlüssel: HHAOUSFWMSPBAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-3-bromo-5-fluorobenzaldehyde is an organic compound with the molecular formula C7H5BrFNO It is a substituted benzaldehyde, characterized by the presence of amino, bromo, and fluoro groups on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-bromo-5-fluorobenzaldehyde typically involves multi-step organic reactions. One common method starts with the bromination of 4-amino-3-fluorobenzaldehyde, followed by further functional group transformations to introduce the desired substituents. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the bromination and subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-3-bromo-5-fluorobenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.

Major Products

    Substitution: Formation of various substituted benzaldehydes.

    Oxidation: Formation of 4-Amino-3-bromo-5-fluorobenzoic acid.

    Reduction: Formation of 4-Amino-3-bromo-5-fluorobenzyl alcohol.

    Coupling: Formation of biaryl compounds with extended conjugation.

Wissenschaftliche Forschungsanwendungen

4-Amino-3-bromo-5-fluorobenzaldehyde is used in several scientific research applications:

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Pharmaceuticals: Potential intermediate in the synthesis of bioactive compounds.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 4-Amino-3-bromo-5-fluorobenzaldehyde depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact molecular targets and pathways involved would depend on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Amino-3-bromo-5-chlorobenzaldehyde
  • 4-Amino-3-bromo-5-iodobenzaldehyde
  • 4-Amino-3-bromo-5-methylbenzaldehyde

Uniqueness

4-Amino-3-bromo-5-fluorobenzaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to other halogenated analogs. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions with other molecules, making it valuable in specific synthetic and research applications.

Eigenschaften

CAS-Nummer

1379586-00-1

Molekularformel

C7H5BrFNO

Molekulargewicht

218.02 g/mol

IUPAC-Name

4-amino-3-bromo-5-fluorobenzaldehyde

InChI

InChI=1S/C7H5BrFNO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H,10H2

InChI-Schlüssel

HHAOUSFWMSPBAB-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1F)N)Br)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.